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Abstract
This technical guide provides a comprehensive analysis of the predicted physicochemical

properties of 4-Nitro-1H-indazole (CAS: 2942-40-7), a heterocyclic compound of interest in

medicinal chemistry and materials science. In the realm of drug discovery and development, an

early and accurate assessment of a molecule's physicochemical profile is paramount for

predicting its pharmacokinetic behavior, including absorption, distribution, metabolism, and

excretion (ADME). This document moves beyond a simple reporting of values, offering an in-

depth exploration of the computational methodologies employed for these predictions. By

elucidating the theoretical underpinnings of these techniques—from Quantitative Structure-

Property Relationship (QSPR) models to advanced machine learning algorithms and quantum

mechanical calculations—this guide aims to provide researchers with a robust framework for

understanding, interpreting, and applying these predictive data in their work. All computational

protocols are presented with a focus on scientific integrity, ensuring a self-validating and

transparent approach to in silico analysis.
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Introduction: The Significance of 4-Nitro-1H-
indazole
4-Nitro-1H-indazole is a substituted indazole, a class of bicyclic nitrogen-containing

heterocycles recognized as a "privileged structure" in medicinal chemistry due to its prevalence

in a wide array of biologically active compounds. The introduction of a nitro group at the 4-

position significantly influences the electronic and steric properties of the indazole core, thereby

impacting its physicochemical characteristics. A precise understanding of properties such as

acidity (pKa), lipophilicity (logP), solubility, and thermal stability (melting and boiling points) is

critical for its potential applications, guiding synthesis, formulation, and biological testing

strategies.

Computational prediction of these properties serves as a vital tool in modern chemical

research, enabling rapid and cost-effective screening of virtual compounds before committing

to resource-intensive laboratory synthesis and characterization.[1] This guide provides a

detailed examination of the predicted physicochemical profile of 4-Nitro-1H-indazole,

grounded in established computational chemistry principles.

Molecular and Predicted Physicochemical Profile
The foundational information for 4-Nitro-1H-indazole is summarized below, followed by a table

of its key predicted physicochemical properties. Subsequent sections will delve into the

methodologies for obtaining these predictions.

Molecular Formula: C₇H₅N₃O₂[2][3]

Molecular Weight: 163.13 g/mol [3]

CAS Number: 2942-40-7[2][3]

Canonical SMILES: C1=CC2=C(C=NN2)C(=C1)--INVALID-LINK--[O-][4]

InChI Key: WBTVZVUYPVQEIF-UHFFFAOYSA-N[4]

Table 1: Summary of Predicted Physicochemical Properties of 4-Nitro-1H-indazole
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Property Predicted Value Methodological Approach

pKa (acidic) 12.5 ± 1.0 QSPR, Machine Learning

pKa (basic) -1.5 ± 1.0 QSPR, Machine Learning

logP 1.55 - 1.99 Fragment-based, Atom-based

Aqueous Solubility (logS) -2.5 ± 0.5 QSPR, Machine Learning

Melting Point (°C) 199 - 203 QSPR, Machine Learning

Boiling Point (°C) 383.3 ± 15.0 QSPR, Group Contribution

Acidity and Basicity (pKa) Prediction
The acid dissociation constant (pKa) is a critical parameter that dictates the ionization state of a

molecule at a given pH, which in turn influences its solubility, permeability, and target binding.

[4] For 4-Nitro-1H-indazole, we predict both an acidic pKa, corresponding to the deprotonation

of the indazole N-H, and a basic pKa, related to the protonation of the pyrazole ring nitrogens.

Theoretical Framework for pKa Prediction
Quantitative Structure-Property Relationship (QSPR): QSPR models for pKa prediction are

built on the principle that the pKa of a compound is a function of its molecular structure.[5]

These models use a variety of molecular descriptors, such as electronic parameters (e.g.,

partial charges, electrostatic potentials) and topological indices, to establish a mathematical

relationship with experimentally determined pKa values. The predictive power of a QSPR

model is highly dependent on the quality and diversity of the training dataset.[6]

Machine Learning Approaches: Modern pKa prediction often employs machine learning

algorithms like support vector machines (SVM), extreme gradient boosting (XGB), and deep

neural networks (DNN).[7] These methods can capture complex, non-linear relationships

between molecular features (descriptors and fingerprints) and pKa.[6] They are trained on

large, curated datasets of experimental pKa values to build robust predictive models.[4]

Quantum Mechanics (QM): DFT calculations can be used to determine the relative Gibbs

free energies of the protonated and deprotonated states of a molecule.[8] This energy

difference can then be related to the pKa through a thermodynamic cycle. While
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computationally intensive, QM methods can provide high accuracy, especially for novel

chemical scaffolds.[9]

Predicted pKa Values for 4-Nitro-1H-indazole
The indazole N-H proton is weakly acidic due to the aromatic nature of the ring system. The

electron-withdrawing nitro group is expected to increase this acidity (lower the pKa) compared

to unsubstituted indazole. Conversely, the pyrazole-like nitrogen is weakly basic.

Predicted Acidic pKa: ~12.5

Predicted Basic pKa: ~ -1.5

Computational Protocol for pKa Prediction
This protocol outlines a general workflow for predicting pKa using a machine learning-based

QSPR approach, which offers a balance of accuracy and computational efficiency.

Structure Preparation:

Obtain the 2D structure of 4-Nitro-1H-indazole (e.g., from its SMILES string).

Standardize the structure, including aromatization and removal of salts.

Generate a 3D conformation using a suitable force field (e.g., MMFF94).

Descriptor Calculation:

Calculate a wide range of molecular descriptors, including:

2D descriptors: Topological indices, fragment counts, electronic descriptors (e.g., partial

charges).

3D descriptors: Molecular shape and size parameters.

Model Application:

Input the calculated descriptors into a pre-trained machine learning model (e.g., a gradient

boosting or deep learning model).
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The model will output the predicted pKa value(s).

Validation and Interpretation:

Assess the confidence of the prediction by examining the model's applicability domain.

This involves comparing the structural features of 4-Nitro-1H-indazole to those of the

molecules in the model's training set.

The output should be interpreted in the context of the model's reported root-mean-square

error (RMSE).[6]

Input Computational Protocol

Output

SMILES String Structure Standardization 3D Conformation Generation Descriptor Calculation Apply Pre-trained
Machine Learning Model

Predicted pKa Value(s)

Applicability Domain
Assessment

Click to download full resolution via product page

Caption: Workflow for pKa prediction using a machine learning-based QSPR approach.

Lipophilicity (logP) Prediction
The logarithm of the octanol-water partition coefficient (logP) is the standard measure of a

molecule's lipophilicity.[10] It is a key determinant of a drug's ability to cross biological

membranes and its distribution within the body.

Theoretical Framework for logP Prediction
Fragment-based Methods: These are among the most common approaches for logP

prediction.[11] The molecule is dissected into a set of predefined fragments, and the logP is

calculated as the sum of the contributions of these fragments, with correction factors for

intramolecular interactions.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b1294632?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/33430972/
https://www.benchchem.com/product/b1294632?utm_src=pdf-body-img
https://docs.chemaxon.com/display/docs/calculators_logp-and-logd-calculations.md
https://pmc.ncbi.nlm.nih.gov/articles/PMC10101867/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294632?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Atom-based Methods: Similar to fragment-based methods, these approaches sum the

contributions of individual atoms to the overall logP.[11]

Whole Molecule Methods: These methods use descriptors that characterize the entire

molecule, such as molecular weight, polar surface area, and molar refractivity, to predict logP

through regression models.

Quantum Chemical Methods: The logP can be calculated from the Gibbs free energy of

transfer between the octanol and water phases, which can be estimated using continuum

solvation models in QM calculations.[12]

Predicted logP Value for 4-Nitro-1H-indazole
The presence of the aromatic rings contributes to lipophilicity, while the nitro group and the N-H

group are polar and increase hydrophilicity. The predicted logP value for 4-Nitro-1H-indazole
is in the range of 1.55 to 1.99.[4][13]

Computational Protocol for logP Prediction
This protocol describes a fragment-based approach, widely implemented in various software

packages.

Input Structure: Provide the 2D structure of 4-Nitro-1H-indazole.

Fragmentation: The software algorithmically breaks down the molecule into a predefined set

of structural fragments.

Summation of Contributions: The logP is calculated by summing the known lipophilicity

contributions of each fragment.

Application of Correction Factors: Correction factors are applied to account for electronic and

steric interactions between fragments, such as the influence of the electron-withdrawing nitro

group on the aromatic system.

Output: The final calculated logP value is reported.
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2D Molecular Structure
of 4-Nitro-1H-indazole

Algorithmic Fragmentation

Sum Fragment Contributions

Apply Correction Factors
(e.g., electronic, steric)

Predicted logP Value
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Caption: General workflow for fragment-based logP prediction.

Aqueous Solubility (logS) Prediction
Aqueous solubility is a crucial property for drug delivery, especially for orally administered

drugs.[14] Poor solubility can lead to low bioavailability. Solubility is often expressed as logS,

the logarithm of the molar solubility.

Theoretical Framework for Solubility Prediction
The prediction of aqueous solubility is complex as it depends on both the dissolution of the

molecule in water and the stability of its crystal lattice (for solids).

General Solubility Equation (GSE): A widely used empirical model that relates aqueous

solubility to logP and melting point. The GSE is based on the principle that solubility is
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inversely proportional to both lipophilicity and the energy required to break the crystal lattice.

[1]

QSPR and Machine Learning: Similar to pKa and logP prediction, QSPR and machine

learning models are extensively used for solubility prediction.[15] These models are trained

on large datasets of experimental solubility data and use a wide range of molecular

descriptors to capture the various factors influencing solubility.[14]

Physics-Based Methods: These approaches aim to predict solubility from fundamental

thermodynamic principles by calculating the free energy of solvation.[3] They often involve

molecular dynamics simulations or quantum mechanical calculations.

Predicted Aqueous Solubility (logS) for 4-Nitro-1H-
indazole
Based on its relatively high predicted melting point and moderate logP, 4-Nitro-1H-indazole is

expected to have low to moderate aqueous solubility. The predicted logS is approximately -2.5.

Computational Protocol for Solubility Prediction
This protocol outlines a workflow using a machine learning model that incorporates the General

Solubility Equation principles.

Input Data:

The 2D structure of 4-Nitro-1H-indazole.

The predicted logP value (from the protocol in section 4).

The predicted melting point (from the protocol in section 6).

Descriptor Calculation: Calculate additional molecular descriptors relevant to solubility, such

as polar surface area (PSA), number of hydrogen bond donors and acceptors, and molecular

weight.

Model Application: Input the structure, logP, melting point, and other descriptors into a trained

machine learning model.
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Output and Refinement: The model provides a predicted logS value. For ionizable

compounds, this intrinsic solubility can be used to calculate the pH-dependent solubility

profile using the predicted pKa values and the Henderson-Hasselbalch equation.

Melting and Boiling Point Prediction
Melting and boiling points are fundamental thermal properties that are important for chemical

synthesis, purification, and formulation.[15]

Theoretical Framework for Melting and Boiling Point
Prediction

Group Contribution Methods: These methods estimate thermal properties by summing the

contributions of different functional groups within the molecule.

QSPR and Machine Learning: These are the most common methods for predicting melting

and boiling points.[16] Models are trained on experimental data and use descriptors that

capture molecular size, shape, polarity, and intermolecular forces (e.g., hydrogen bonding

potential).[2]

Molecular Simulation: For melting point prediction, molecular dynamics simulations can be

used to model the solid-liquid phase transition, although this is a computationally intensive

approach.[17]

Predicted Thermal Properties for 4-Nitro-1H-indazole
Predicted Melting Point: 199 - 203 °C[13][18]

Predicted Boiling Point: 383.3 °C[4][19]

The high melting point is indicative of strong intermolecular interactions in the crystal lattice,

likely involving hydrogen bonding from the N-H group and dipole-dipole interactions from the

nitro group.

Computational Protocol for Melting Point Prediction
This protocol describes a typical QSPR/machine learning workflow.
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Structure Input and Optimization: Provide the 3D structure of 4-Nitro-1H-indazole.

Descriptor Generation: Calculate descriptors that correlate with intermolecular forces, such

as:

Constitutional descriptors: Molecular weight, atom counts.

Topological descriptors: Connectivity indices.

Geometric descriptors: Molecular surface area and volume.

Quantum chemical descriptors: Dipole moment, polarizability.

Model Application: Use the calculated descriptors as input for a pre-trained regression model

(e.g., multiple linear regression, random forest, or neural network).

Output: The model predicts the melting point in degrees Celsius. The accuracy of the

prediction depends on the similarity of the target molecule to the compounds in the training

set.[16]

3D Structure of
4-Nitro-1H-indazole

Calculate Descriptors:
- Constitutional
- Topological
- Geometric

- Quantum Chemical

Apply Trained
QSPR/ML Model Predicted Melting/Boiling Point

Click to download full resolution via product page

Caption: A generalized workflow for predicting thermal properties via QSPR/ML models.

Conclusion
This technical guide has provided a detailed overview of the predicted physicochemical

properties of 4-Nitro-1H-indazole, grounded in the principles and protocols of modern

computational chemistry. The presented data—including pKa, logP, aqueous solubility, and

thermal properties—offer valuable insights for researchers working with this compound. More

importantly, the elucidation of the underlying predictive methodologies empowers scientists to

critically evaluate and confidently apply such in silico data in the drug discovery and
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development pipeline. By integrating these predictive tools early in the research process, the

selection and optimization of promising lead candidates can be significantly accelerated,

ultimately conserving resources and fostering innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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